Methyl 3-amino-3-(4-nitrophenyl)propanoate

Catalog No.
S1924541
CAS No.
273920-24-4
M.F
C10H12N2O4
M. Wt
224.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-amino-3-(4-nitrophenyl)propanoate

CAS Number

273920-24-4

Product Name

Methyl 3-amino-3-(4-nitrophenyl)propanoate

IUPAC Name

methyl 3-amino-3-(4-nitrophenyl)propanoate

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

InChI

InChI=1S/C10H12N2O4/c1-16-10(13)6-9(11)7-2-4-8(5-3-7)12(14)15/h2-5,9H,6,11H2,1H3

InChI Key

JGLLZWBBGQKLKV-UHFFFAOYSA-N

SMILES

COC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])N

Canonical SMILES

COC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])N

Use in Chemical Synthesis

Use as Antifeedants for the Pine Weevil Hylobius abietis

Methyl 3-amino-3-(4-nitrophenyl)propanoate is a chemical compound with the molecular formula C10H12N2O4C_{10}H_{12}N_{2}O_{4} and a molecular weight of approximately 224.21 g/mol. It is characterized by the presence of a methyl ester, an amino group, and a nitrophenyl group, which contribute to its unique properties and potential applications in various fields, including pharmaceuticals and materials science. The compound is identified by its CAS number 273920-24-4 and is often utilized in research due to its structural features that can influence biological activity and chemical reactivity .

Typical of compounds containing both amino and ester functionalities. Notable reactions include:

  • Ester Hydrolysis: The methyl ester can be hydrolyzed in the presence of water and an acid or base catalyst to yield the corresponding carboxylic acid and methanol.
  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, potentially forming amides or other derivatives depending on the electrophile used.
  • Reduction Reactions: The nitro group may be reduced to an amine under specific conditions, altering the compound's properties significantly.

These reactions highlight the compound's versatility in synthetic organic chemistry, allowing for the development of various derivatives that may possess distinct biological or chemical properties .

Research indicates that methyl 3-amino-3-(4-nitrophenyl)propanoate exhibits significant biological activity, particularly in pharmacological contexts. The presence of the amino group suggests potential interactions with biological targets such as enzymes and receptors. Preliminary studies may indicate:

  • Antimicrobial Activity: Compounds with similar structures have shown effectiveness against certain bacterial strains.
  • Antitumor Properties: Some derivatives are being investigated for their ability to inhibit cancer cell proliferation.

The exact mechanisms of action are still under investigation, necessitating further studies to elucidate its full biological profile .

Several synthetic routes have been developed for methyl 3-amino-3-(4-nitrophenyl)propanoate. Common methods include:

  • Amination of Methyl 3-bromo-3-(4-nitrophenyl)propanoate: This method involves nucleophilic substitution where an amine replaces a bromine atom.
  • Reductive Amination: This involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent to form the desired compound.
  • Direct Esterification: Reacting 3-amino-3-(4-nitrophenyl)propanoic acid with methanol under acidic conditions can yield the methyl ester directly.

These methods allow for flexibility in synthesizing various derivatives tailored for specific applications .

Methyl 3-amino-3-(4-nitrophenyl)propanoate has several notable applications:

  • Pharmaceutical Development: Its structural characteristics make it a candidate for drug design, particularly in developing new antimicrobial or anticancer agents.
  • Biochemical Research: Used as a reagent in biochemical assays to study enzyme activity or protein interactions.
  • Material Science: Potential applications in creating polymers or materials with specific functional properties due to its reactive groups .

Interaction studies involving methyl 3-amino-3-(4-nitrophenyl)propanoate focus on its binding affinity with various biological targets. Initial findings suggest:

  • Protein Binding Studies: Investigations into how this compound interacts with specific proteins can reveal insights into its mechanism of action.
  • Receptor Binding Assays: Understanding how the compound binds to receptors may help elucidate its pharmacological effects.

These studies are crucial for determining the therapeutic potential and safety profile of the compound .

Methyl 3-amino-3-(4-nitrophenyl)propanoate shares structural similarities with several other compounds, which allows for comparative analysis regarding their chemical behavior and biological activity. Similar compounds include:

Compound NameCAS NumberSimilarity Score
(R)-3-Amino-3-(3-nitrophenyl)propionic acid787544-61-00.90
(S)-3-Amino-3-(3-nitrophenyl)propanoic acid734529-57-80.90
(S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrate207591-86-40.80
Methyl (S)-2-amino-3-(4-nitrophenyl)propanoate74082810.80

The uniqueness of methyl 3-amino-3-(4-nitrophenyl)propanoate lies in its specific arrangement of functional groups, which can significantly influence its reactivity and biological interactions compared to these similar compounds .

XLogP3

0.5

Dates

Modify: 2023-08-16

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